molecular formula C24H26ClN7O B10950969 [6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL]{4-[(1-methyl-1H-pyrazol-4-YL)methyl]piperazino}methanone

[6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL]{4-[(1-methyl-1H-pyrazol-4-YL)methyl]piperazino}methanone

Cat. No.: B10950969
M. Wt: 464.0 g/mol
InChI Key: ZDPUUWWMZSYVOM-UHFFFAOYSA-N
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Description

[6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL]{4-[(1-methyl-1H-pyrazol-4-YL)methyl]piperazino}methanone is a complex organic compound that belongs to the class of pyrazolo[3,4-B]pyridines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyrazolo group, and a piperazino methanone group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL]{4-[(1-methyl-1H-pyrazol-4-YL)methyl]piperazino}methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-B]pyridine core, followed by the introduction of the chlorophenyl group and the piperazino methanone moiety. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL]{4-[(1-methyl-1H-pyrazol-4-YL)methyl]piperazino}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, [6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL]{4-[(1-methyl-1H-pyrazol-4-YL)methyl]piperazino}methanone has shown promise in various bioassays. It is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry

Industrially, the compound can be used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which [6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL]{4-[(1-methyl-1H-pyrazol-4-YL)methyl]piperazino}methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [6-(4-Bromophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL]{4-[(1-methyl-1H-pyrazol-4-YL)methyl]piperazino}methanone
  • [6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL]{4-[(1-methyl-1H-pyrazol-4-YL)methyl]piperazino}methanone

Uniqueness

The uniqueness of [6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL]{4-[(1-methyl-1H-pyrazol-4-YL)methyl]piperazino}methanone lies in its specific substitution pattern and the presence of the chlorophenyl group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C24H26ClN7O

Molecular Weight

464.0 g/mol

IUPAC Name

[6-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl]-[4-[(1-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H26ClN7O/c1-16-22-20(12-21(27-23(22)30(3)28-16)18-4-6-19(25)7-5-18)24(33)32-10-8-31(9-11-32)15-17-13-26-29(2)14-17/h4-7,12-14H,8-11,15H2,1-3H3

InChI Key

ZDPUUWWMZSYVOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)CC5=CN(N=C5)C)C

Origin of Product

United States

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